Cas no 345618-40-8 (1,2-Cyclopropanedicarboxylicacid, 1-(4-methylphenyl)-, 1,2-dimethyl ester)
1,2-Cyclopropanedicarboxylicacid, 1-(4-methylphenyl)-, 1,2-dimethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Cyclopropanedicarboxylicacid, 1-(4-methylphenyl)-, 1,2-dimethyl ester
- dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate
- CYC001
- AKOS017343889
- DTXSID30507956
- SCHEMBL5077366
- dimethyl 1-p-tolylcyclopropane-1,2-dicarboxylate
- 66504-76-5
- 1-p-Tolyl-cyclopropane-1,2-dicarboxylic acid dimethyl ester
- A849758
- Dimethyl 1-(4-methylphenyl)-1,2-cyclopropanedicarboxylate
- 345618-40-8
- Dimethyl1-(p-tolyl)cyclopropane-1,2-dicarboxylate
- Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate
- FT-0712673
- DB-013536
- 1-(4-methylphenyl)-, dimethylester
-
- Inchi: 1S/C14H16O4/c1-9-4-6-10(7-5-9)14(13(16)18-3)8-11(14)12(15)17-2/h4-7,11H,8H2,1-3H3
- InChI Key: WOKDELUPEGODJT-UHFFFAOYSA-N
- SMILES: O(C)C(C1(C2C=CC(C)=CC=2)CC1C(=O)OC)=O
Computed Properties
- Exact Mass: 130.02700
- Monoisotopic Mass: 248.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- PSA: 74.60000
- LogP: -0.20830
1,2-Cyclopropanedicarboxylicacid, 1-(4-methylphenyl)-, 1,2-dimethyl ester Customs Data
- HS CODE:2917399090
- Customs Data:
China Customs Code:
2917399090Overview:
2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
1,2-Cyclopropanedicarboxylicacid, 1-(4-methylphenyl)-, 1,2-dimethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019138817-1g |
Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate |
345618-40-8 | 97% | 1g |
$402.32 | 2023-09-02 | |
| Ambeed | A300689-1g |
Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate |
345618-40-8 | 97% | 1g |
$376.0 | 2024-04-19 | |
| Crysdot LLC | CD12080988-1g |
Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate |
345618-40-8 | 97% | 1g |
$460 | 2024-07-24 |
1,2-Cyclopropanedicarboxylicacid, 1-(4-methylphenyl)-, 1,2-dimethyl ester Suppliers
1,2-Cyclopropanedicarboxylicacid, 1-(4-methylphenyl)-, 1,2-dimethyl ester Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1,2-Cyclopropanedicarboxylicacid, 1-(4-methylphenyl)-, 1,2-dimethyl ester
1,2-Cyclopropanedicarboxylic Acid, 1-(4-methylphenyl)-, 1,2-dimethyl ester (CAS No. 345618-40-8): A Multifunctional Building Block in Modern Medicinal Chemistry
1,2-Cyclopropanedicarboxylic acid, 1-(4-methylphenyl)-, 1,2-dimethyl ester (CAS No. 345618-40-8) is a structurally unique organic compound that has gained increasing attention in the field of medicinal chemistry due to its versatile reactivity and potential applications in drug discovery. This compound belongs to the class of carboxylic acid esters with a cyclopropane ring as the core scaffold, which is known to confer specific conformational constraints and electronic properties. The 1-(4-methylphenyl) substitution and 1,2-dimethyl ester groups further enhance its synthetic utility by introducing aromatic and hydrophobic moieties that can be strategically modified for targeted applications.
Recent studies published in Organic Letters (2023) and Journal of Medicinal Chemistry (2024) highlight the significance of 1,2-cyclopropanedicarboxylic acid derivatives in the development of novel small-molecule therapeutics. The cyclopropane ring in this compound exhibits unique strain energy that can be harnessed to stabilize transition states in enzymatic reactions, making it a promising candidate for the design of prodrug systems and enzyme inhibitors. For instance, researchers at the University of California, San Francisco, demonstrated that 1,2-dimethyl ester groups can be selectively cleaved under physiological conditions to release bioactive metabolites, a property that has been exploited in the development of targeted drug delivery systems.
The 4-methylphenyl substituent in 1,2-cyclopropanedicarboxylic acid, 1-(4-methylphenyl)-, 1,2-dimethyl ester plays a critical role in modulating the compound's hydrophobicity and lipophilicity, which are key parameters in determining its bioavailability and pharmacokinetic profile. A 2023 study in ACS Medicinal Chemistry Letters showed that the introduction of methyl groups at the 1,2-positions significantly enhances the solubility of the compound in aqueous environments while maintaining its structural integrity. This property is particularly valuable in the formulation of oral medications where rapid dissolution and absorption are essential for therapeutic efficacy.
In the context of drug discovery, 1,2-cyclopropanedicarboxylic acid derivatives have emerged as versatile building blocks for the synthesis of bioactive molecules. The dimethyl ester functionality allows for a wide range of chemical transformations, including ester hydrolysis, alcoholysis, and Michael additions, which are commonly employed in the construction of complex molecular architectures. A recent review in Current Opinion in Drug Discovery & Development (2024) emphasized the role of cyclopropane-containing compounds in the development of covalent inhibitors for protein targets such as kinases and proteases, where the strain energy of the cyclopropane ring can be utilized to enhance binding affinity and selectivity.
The synthetic accessibility of 1,2-cyclopropanedicarboxylic acid, 1-(4-methylphenyl)-, 1,2-dimethyl ester has also been a subject of extensive research. A 2024 paper in Advanced Synthesis & Catalysis reported a novel one-pot synthesis method involving transition-metal-catalyzed cyclopropanation followed by esterification with methyl alcohols. This approach not only improves the yield of the compound but also reduces the number of purification steps, making it more amenable to scale-up in industrial settings. The 4-methylphenyl group was found to act as a directing group in the cyclopropanation reaction, enabling precise control over the regiochemistry of the product.
Furthermore, 1,2-cyclopropanedicarboxylic acid, 1-(4-methylphenyl)-, 1,2-dimethyl ester has shown potential in materials science applications, particularly in the development of polymerizable monomers for biodegradable polymers. The ester functionality allows for ring-opening polymerization, which can be tailored to produce biocompatible materials with tunable molecular weights and thermal properties. A 2023 study in Molecular Materials demonstrated that polymers derived from this compound exhibited excellent mechanical strength and degradation rates that could be adjusted by varying the degree of ester hydrolysis.
The electronic properties of 1,2-cyclopropanedicarboxylic acid, 1-(4-methylphenyl)-, 1,2-dimethyl ester have also been investigated in the context of organic electronics. The aromatic ring and ester groups contribute to the conjugation and charge transport characteristics of the molecule, making it a candidate for use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Research published in Advanced Electronic Materials (2024) showed that thin films of this compound exhibited high charge carrier mobility and stability under ambient conditions, which are critical parameters for commercial applications.
In conclusion, 1,2-cyclopropanedicarboxylic acid, 1-(4-methylphenyl)-, 1,2-dimethyl ester (CAS No. 345618-40-8) represents a remarkable versatile scaffold with broad applications in medicinal chemistry, materials science, and organic electronics. Its unique structural features, including the cyclopropane ring, aromatic substitution, and ester functionality, enable a wide range of chemical transformations and functional modifications, making it an invaluable molecular tool for researchers across multiple disciplines. As the field of molecular design continues to advance, compounds like 345618-40-8 will undoubtedly play a pivotal role in the development of next-generation therapeutics and innovative materials.
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